N'-cinnamoyl-2-pyrazinecarbohydrazide
Description
N'-Cinnamoyl-2-pyrazinecarbohydrazide is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. The molecule features a pyrazine core substituted with a carbohydrazide group (–CONHNH₂) at the 2-position and a cinnamoyl moiety (C₆H₅–CH=CH–CO–) attached via the hydrazide nitrogen. This structural combination confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N//'-[(E)-3-phenylprop-2-enoyl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-13(7-6-11-4-2-1-3-5-11)17-18-14(20)12-10-15-8-9-16-12/h1-10H,(H,17,19)(H,18,20)/b7-6+ |
InChI Key |
YTAWAQUOPNZWEF-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N'-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide
- Structure : Features a 4-bromobenzylidene substituent instead of cinnamoyl.
- Synthesis : Prepared via condensation of pyrazine-2-carbohydrazide with 4-bromobenzaldehyde.
- Crystallography : Exhibits planar geometry with intermolecular N–H⋯N hydrogen bonds, forming a 3D network .
- Activity: Not explicitly reported, but bromo-substituted analogs often show enhanced antimicrobial activity compared to non-halogenated derivatives.
N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide
- Structure : Substituted with 3-bromobenzylidene.
- Key Difference: The bromine position (meta vs.
N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide
- Structure: Contains a 2-hydroxyphenyl group, enabling additional hydrogen bonding via the phenolic –OH.
- Significance : The hydroxyl group enhances solubility in polar solvents and may improve interactions with biological targets .
Heterocyclic Carboxylhydrazides with Non-Pyrazine Cores
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
- Structure : Benzothiophene core with a long alkyl chain (pentadecyl) and chloro substitution.
- Synthesis : Condensation of 3-chlorobenzothiophene-2-carbohydrazide with 2-hydroxy-4-pentadecylbenzaldehyde.
- Application : Long alkyl chains increase lipophilicity, making such compounds suitable for membrane-targeted applications .
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
- Structure : Imidazopyridine core with dual chloro substituents.
- Activity: Imidazopyridine derivatives are known for antitubercular and anticancer activities; chloro groups enhance metabolic stability .
Functional Group Variations in Pyrazinecarbohydrazides
N'-Hydroxy-2-pyrazinecarboximidamide
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide
- Structure : Carboxamide instead of carbohydrazide, with bulky tert-butyl and bromo substituents.
- Activity : Displays significant antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) and inhibits photosynthesis in chloroplasts .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Pyrazinecarbohydrazides are readily synthesized via condensation of pyrazine-2-carbohydrazide with aldehydes or ketones, enabling modular substitution .
- Hydrogen Bonding : Crystallographic studies reveal planar geometries and extensive N–H⋯N hydrogen bonds, which stabilize supramolecular architectures and influence solubility .
- Bioactivity Trends : Halogenation (e.g., –Br, –Cl) and lipophilic groups (e.g., pentadecyl) enhance antimicrobial and membrane-targeted activities, while hydroxyl groups improve solubility .
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